molecular formula C20H23N3O5S2 B2822663 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252842-01-5

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2822663
CAS No.: 1252842-01-5
M. Wt: 449.54
InChI Key: ZPNWMJGQHAGAPD-UHFFFAOYSA-N
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Description

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a sulfanyl group, and a trimethoxyphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides as reagents.

    Attachment of the Trimethoxyphenylacetamide Moiety: This step involves the acylation of the thienopyrimidine derivative with 3,4,5-trimethoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethoxyphenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-oxo-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • **2-({4-oxo-3-ethyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific structural features, such as the propyl group on the thienopyrimidine core and the trimethoxyphenylacetamide moiety. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-5-7-23-19(25)18-13(6-8-29-18)22-20(23)30-11-16(24)21-12-9-14(26-2)17(28-4)15(10-12)27-3/h6,8-10H,5,7,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNWMJGQHAGAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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